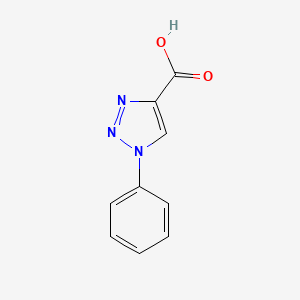
4-Methoxypyrimidine
説明
4-Methoxypyrimidine is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of 4-Methoxypyrimidine involves various methods. For instance, in a study, novel Soma–Iwamoto type complexes were synthesized using the 4-methoxypyrimidine ligand .Molecular Structure Analysis
The molecular formula of 4-Methoxypyrimidine is C5H6N2O . It has a molecular weight of 110.12 .Chemical Reactions Analysis
4-Methoxypyrimidine is involved in various chemical reactions. For example, it has been used in the synthesis of benzoylated N-ylides, which act as protein farnesyltransferase inhibitors .Physical And Chemical Properties Analysis
4-Methoxypyrimidine is a liquid at 20 degrees Celsius .科学的研究の応用
Antimicrobial Applications
Pyrimidine-based compounds, including 4-Methoxypyrimidine, have been found to have significant antimicrobial properties . They can inhibit the growth of various types of bacteria and fungi, making them useful in the development of new antimicrobial drugs .
Antimalarial Applications
4-Methoxypyrimidine has potential applications in the treatment of malaria . Pyrimidine derivatives have been shown to exhibit antimalarial activity, which could be harnessed in the development of new antimalarial drugs .
Antiviral Applications
Pyrimidine derivatives, including 4-Methoxypyrimidine, have demonstrated antiviral properties . This makes them valuable in the research and development of new antiviral medications .
Anticancer Applications
4-Methoxypyrimidine has potential applications in cancer treatment . Pyrimidine derivatives have been found to exhibit anticancer activity, which could be utilized in the development of new anticancer drugs .
Anti-Inflammatory and Analgesic Applications
4-Methoxypyrimidine and other pyrimidine derivatives have shown anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of conditions characterized by inflammation and pain .
Anticonvulsant Applications
Pyrimidine derivatives, including 4-Methoxypyrimidine, have demonstrated anticonvulsant activity . This suggests potential applications in the treatment of neurological disorders characterized by seizures .
将来の方向性
作用機序
Target of Action
4-Methoxypyrimidine is a chemical compound that has been used in the synthesis of various pharmacologically active compounds . .
Mode of Action
It has been used as a starting reagent for the stereocontrolled synthesis of various compounds, such as (±)-pumiliotoxin c and (±)-lasubine ii . These compounds have potential as ligands for neuronal nicotinic acetylcholine receptors .
Result of Action
As a pyrimidine derivative, it may potentially influence dna and rna synthesis, given the role of pyrimidines in these processes .
特性
IUPAC Name |
4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-2-3-6-4-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENVYHXKYYCYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307632 | |
| Record name | 4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypyrimidine | |
CAS RN |
6104-41-2 | |
| Record name | 6104-41-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Methoxypyrimidine?
A1: 4-Methoxypyrimidine is represented by the molecular formula C5H6N2O and has a molecular weight of 110.11 g/mol.
Q2: How is the structure of 4-Methoxypyrimidine confirmed?
A2: Researchers commonly utilize techniques like 1H NMR, MS (mass spectrometry), and elemental analysis to characterize the structure of 4-Methoxypyrimidine. []
Q3: Can 4-Methoxypyrimidine undergo reactions with sodium amide?
A3: Yes, studies have shown that 4-Methoxypyrimidine reacts with sodium amide in liquid ammonia, yielding 4-amino-6-methoxypyrimidine with a high yield (85%). []
Q4: What is the behavior of 4-Methoxypyrimidine under lithiation conditions?
A4: 2-Chloro-4-methoxypyrimidine, a derivative, readily undergoes lithiation when treated with lithium 2,2,6,6-tetramethylpiperidide. This lithiated derivative can then be further reacted with various carbonyl derivatives and iodine. []
Q5: Does 4-Methoxypyrimidine undergo thermal rearrangement?
A5: Yes, 4-Methoxypyrimidine can rearrange into 1,6-dihydro-1-methyl-6-oxopyrimidine when heated in the presence of bases like triethylamine. This rearrangement has been studied for various substituted 4-Methoxypyrimidines, revealing insights into the reaction kinetics and mechanism. [, ]
Q6: Are there differences in reactivity between 2- and 4-substituted pyrimidines?
A6: Studies on aminolysis reactions of alkoxy- and alkylthio-pyrimidines with butylamine indicate that 4-substituted pyrimidines generally react slower than their corresponding 2-isomers. This difference in reactivity highlights the influence of substituent position on the reaction kinetics. []
Q7: Can 4-Methoxypyrimidine be used as a ligand in coordination complexes?
A7: Yes, 4-Methoxypyrimidine can act as a ligand in coordination complexes. For example, "Soma-Iwamoto type" complexes like {Fe(4-Methoxypyrimidine)2[Ag(CN)2]2} and {Fe(4-Methoxypyrimidine)2[Au(CN)2]2} have been synthesized and studied for their spin-crossover properties. []
Q8: How does the introduction of a 5-phenyl substituent affect the reactivity of 4-Methoxypyrimidine?
A8: The introduction of a 5-phenyl group, particularly with para-substituents, significantly influences the thermal rearrangement of 4-Methoxypyrimidine. This modification leads to the formation of N-methyl-2(or 4)-oxopyrimidines. The rate of rearrangement is affected by the electronic nature of the para-substituent, as demonstrated by the correlation between log k1 values and Hammett σ constants. []
Q9: Are there any reported methods for synthesizing 4-Methoxypyrimidine 1-oxide?
A9: Research efforts have focused on developing synthetic routes for 4-Methoxypyrimidine 1-oxide. Although specific details are limited in the provided abstracts, it is evident that this compound holds interest, potentially for its use in exploring Reissert reactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B1296585.png)


![4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1296592.png)
![Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one](/img/structure/B1296593.png)








